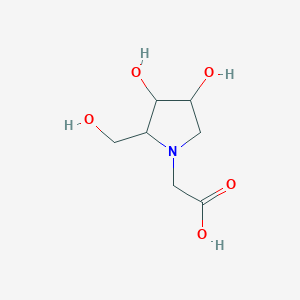
5'-O-(4,4'-DiMethyltrityl)-5-iodouridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-O-(4,4’-DiMethyltrityl)-5-iodouridine is an organic compound derived from uridine. It is characterized by the presence of a 4,4’-dimethyltrityl group attached to the 5’-hydroxy group of uridine and an iodine atom at the 5-position of the uridine base. This compound is primarily used in nucleoside chemistry, particularly in the synthesis of oligonucleotides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-DiMethyltrityl)-5-iodouridine typically involves the protection of the 5’-hydroxy group of uridine with a 4,4’-dimethyltrityl group. This is achieved by reacting uridine with 4,4’-dimethyltrityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the protecting group. The iodination of the 5-position of the uridine base is then performed using iodine and a suitable oxidizing agent, such as iodic acid or hydrogen peroxide, under mild conditions to avoid degradation of the nucleoside.
Industrial Production Methods
Industrial production of 5’-O-(4,4’-DiMethyltrityl)-5-iodouridine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
化学反応の分析
Types of Reactions
5’-O-(4,4’-DiMethyltrityl)-5-iodouridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form 5’-O-(4,4’-DiMethyltrityl)-5-iodouridine derivatives with different oxidation states. Reduction reactions can also be performed to remove the iodine atom.
Deprotection Reactions: The 4,4’-dimethyltrityl group can be removed under acidic conditions to yield the free nucleoside.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiourea, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or iodic acid are used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.
Deprotection Reactions: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the 4,4’-dimethyltrityl group.
Major Products Formed
Substitution Reactions: Substituted uridine derivatives with various functional groups at the 5-position.
Oxidation and Reduction Reactions: Oxidized or reduced forms of 5’-O-(4,4’-DiMethyltrityl)-5-iodouridine.
Deprotection Reactions: Free uridine or its derivatives.
科学的研究の応用
5’-O-(4,4’-DiMethyltrityl)-5-iodouridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: Employed in the study of nucleic acid interactions and the development of nucleic acid-based probes and sensors.
Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of synthetic nucleotides and nucleosides for various biotechnological applications.
作用機序
The mechanism of action of 5’-O-(4,4’-DiMethyltrityl)-5-iodouridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The 4,4’-dimethyltrityl group serves as a protecting group, preventing unwanted reactions during synthesis. The iodine atom at the 5-position can participate in various chemical reactions, allowing for the introduction of different functional groups. The compound’s effects are mediated through its interactions with nucleic acid polymerases and other enzymes involved in nucleic acid metabolism.
類似化合物との比較
Similar Compounds
5’-O-(4,4’-Dimethoxytrityl)-uridine: Similar in structure but with methoxy groups instead of methyl groups on the trityl moiety.
5’-O-(4,4’-Dimethoxytrityl)-5-bromouridine: Contains a bromine atom instead of an iodine atom at the 5-position.
5’-O-(4,4’-Dimethoxytrityl)-5-fluorouridine: Contains a fluorine atom at the 5-position.
Uniqueness
5’-O-(4,4’-DiMethyltrityl)-5-iodouridine is unique due to the presence of the iodine atom, which allows for specific chemical modifications and reactions that are not possible with other halogenated uridine derivatives. The 4,4’-dimethyltrityl group provides robust protection for the 5’-hydroxy group, making it suitable for use in various synthetic applications.
特性
分子式 |
C30H29IN2O6 |
|---|---|
分子量 |
640.5 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-5-[[bis(4-methylphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C30H29IN2O6/c1-18-8-12-21(13-9-18)30(20-6-4-3-5-7-20,22-14-10-19(2)11-15-22)38-17-24-25(34)26(35)28(39-24)33-16-23(31)27(36)32-29(33)37/h3-16,24-26,28,34-35H,17H2,1-2H3,(H,32,36,37)/t24-,25-,26-,28-/m1/s1 |
InChIキー |
UTXSNMWRCHOIBY-IYUNARRTSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=C(C(=O)NC5=O)I)O)O |
正規SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)OCC4C(C(C(O4)N5C=C(C(=O)NC5=O)I)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


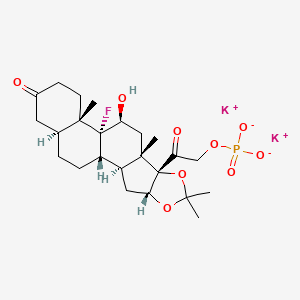
![2-(3,4-dichlorophenyl)-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B14751139.png)
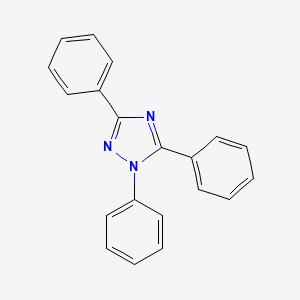
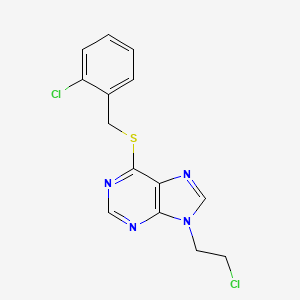
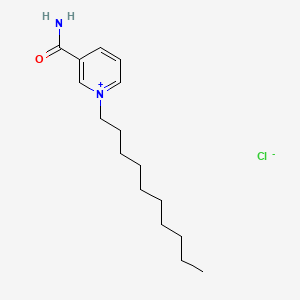
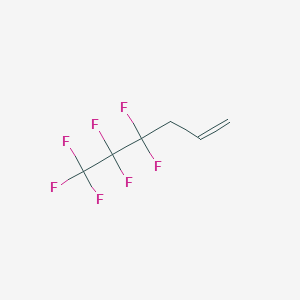

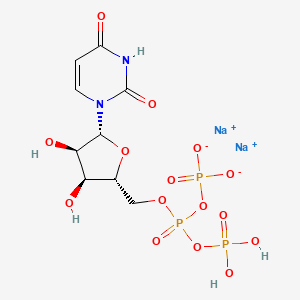
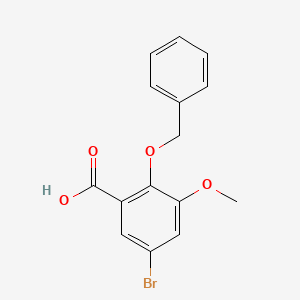

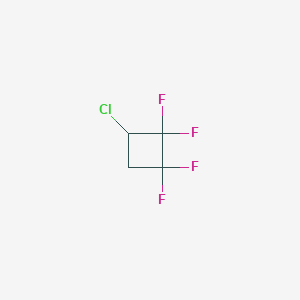
![Acenaphtho[4,5-d][1,3]thiazole](/img/structure/B14751206.png)

